Product packaging for Esmolol Acid(Cat. No.:CAS No. 81148-15-4)

Esmolol Acid

Cat. No.: B128163
CAS No.: 81148-15-4
M. Wt: 281.35 g/mol
InChI Key: ILSCWPMGTDPATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Esmolol Acid (CAS RN 81148-15-4, Molecular Formula: C15H23NO4) is the primary, major acid metabolite of the ultra-short-acting cardioselective beta-1 blocker, Esmolol . It is formed by the rapid hydrolysis of the parent drug's ester-methyl side chain by esterases present in the cytosol of red blood cells . This metabolic pathway is responsible for the extremely short elimination half-life (approximately 9 minutes) of the active drug, Esmolol . Pharmacologically, this compound possesses significantly reduced activity, demonstrated to have approximately 1/1500th the beta-blocking potency of Esmolol itself, rendering it effectively inactive . As a key reference standard, this compound is critically valuable in pharmaceutical research and development for metabolism and pharmacokinetic studies . Its primary application is as a high-quality analytical impurity standard, essential for use in assays and chromatography to ensure the identity, purity, and quality control of Esmolol drug substances and products . This product is supplied for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO4 B128163 Esmolol Acid CAS No. 81148-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSCWPMGTDPATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001809
Record name 3-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81148-15-4
Record name Esmolol acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81148-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Als 8123
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081148154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESMOLOL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0SM48N856
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolism and Biotransformation Pathways of Esmolol to Esmolol Acid

Enzymatic Hydrolysis Mechanisms of Esmolol (B25661) to Esmolol Acid

The conversion of Esmolol to this compound is facilitated by several esterases found throughout the body. The hydrolysis of the ester bond in the Esmolol molecule results in the formation of this compound and methanol (B129727). fresenius-kabi.us

Identification and Characterization of Human Carboxylesterase 1 (hCE1) as a Primary Metabolic Enzyme

Research has identified human carboxylesterase 1 (hCE1) as a principal enzyme in the metabolism of Esmolol. jst.go.jpnih.gov This enzyme is prevalent in the liver and is also found in white blood cells. jst.go.jp Studies using recombinant hCE1 have demonstrated its significant hydrolytic activity towards Esmolol. jst.go.jp The enzyme follows Michaelis-Menten kinetics, indicating a specific and saturable process. jst.go.jpnih.gov The high efficiency of hCE1 in hydrolyzing Esmolol contributes significantly to its rapid clearance from the body. jst.go.jp It is noteworthy that another major carboxylesterase isozyme, hCE2, shows minimal to no hydrolytic activity towards Esmolol, likely due to the large acyl group of the Esmolol molecule. jst.go.jp

Role of Acyl Protein Thioesterase 1 (APT1) in this compound Formation

In addition to hCE1, Acyl Protein Thioesterase 1 (APT1) has been implicated in the formation of this compound. jst.go.jpnih.gov APT1 is a cytosolic esterase found in the liver and other tissues, including the lungs. jst.go.jp Studies with recombinant APT1 have confirmed its ability to hydrolyze Esmolol. jst.go.jp Unlike hCE1, APT1's hydrolysis of Esmolol does not appear to follow standard Michaelis-Menten kinetics at higher concentrations, suggesting it may be particularly effective at high Esmolol levels. jst.go.jp The combined action of hCE1 and APT1 in the liver and other tissues ensures the efficient and rapid biotransformation of Esmolol. jst.go.jp

Contribution of Hepatic and Pulmonary Metabolism to this compound Generation

The liver plays a crucial role in the metabolism of Esmolol, primarily through the actions of hCE1 and APT1 in both the microsomal and cytosolic fractions. jst.go.jpnih.gov The hepatic clearance of Esmolol is high and appears to be limited by the rate of blood flow to the liver. jst.go.jpnih.gov This indicates a very efficient extraction and metabolism process within the liver. jst.go.jp

Furthermore, pulmonary metabolism is now recognized as a significant contributor to the rapid clearance of Esmolol. jst.go.jpnih.gov The presence of hCE1 and APT1 in the lungs facilitates first-pass metabolism of intravenously administered Esmolol, contributing to a total body clearance that can exceed cardiac output. jst.go.jp This extensive extra-hepatic metabolism explains why the total clearance of Esmolol is not solely dependent on liver function. jst.go.jp

Comparative Metabolic Pathways in Different Tissues and Cell Types

The metabolism of Esmolol to this compound occurs in various tissues and cell types, with differing efficiencies.

Blood: While initially thought to be the main site, the hydrolysis of Esmolol in blood is now understood to be less significant than previously believed. jst.go.jp The majority of the hydrolytic activity in whole blood is attributed to white blood cells and platelets, which contain hCE1 and APT1, rather than red blood cells. jst.go.jpnih.govresearchgate.net Plasma itself shows very little hydrolytic activity. jst.go.jp

Liver: The liver is a major site of Esmolol metabolism, with both microsomal (hCE1) and cytosolic (hCE1 and APT1) enzymes contributing to its rapid hydrolysis. jst.go.jpnih.gov

Lungs: The lungs are a key site for the extra-hepatic metabolism of Esmolol, with hCE1 and APT1 playing a significant role in its first-pass clearance. jst.go.jpnih.gov This pulmonary metabolism is a major reason for the drug's extremely high total body clearance. jst.go.jp

Quantitative Analysis of this compound Formation Rates and Hydrolysis Kinetics

The rate of Esmolol hydrolysis to this compound has been quantified in various studies. In human liver microsomes, the hydrolysis follows Michaelis-Menten kinetics. jst.go.jpnih.gov

Below are interactive tables summarizing the kinetic parameters for the hydrolysis of Esmolol by key enzymes and the tissue clearance rates.

Kinetic parameters for the hydrolysis of Esmolol by recombinant human enzymes. Data sourced from jst.go.jp.

Calculated tissue clearance of Esmolol. Data sourced from jst.go.jp.

The significant difference between the sum of blood and hepatic clearance and the total body clearance underscores the critical role of other tissues, particularly the lungs, in the rapid biotransformation of Esmolol to this compound. jst.go.jp

Pharmacokinetic Profile of Esmolol Acid in Biological Systems

Absorption and Distribution Dynamics of Esmolol (B25661) Acid

Plasma Protein Binding Characteristics of Esmolol Acid

This compound exhibits low binding to human plasma proteins. Studies have consistently shown that this compound is only 10% bound to plasma proteins. drugbank.comfresenius-kabi.usfda.govmims.comfda.govmedicines.org.ukkentpharma.co.ukaap.org This is in contrast to its parent compound, esmolol, which has a plasma protein binding of 55%. drugbank.comfresenius-kabi.usfda.govmedicines.org.ukkentpharma.co.ukaap.orgnih.gov The minimal protein binding of this compound suggests that its distribution is less likely to be affected by competition for binding sites with other drugs.

Table 1: Plasma Protein Binding of Esmolol and this compound

Compound Plasma Protein Binding (%)
Esmolol 55% drugbank.comfresenius-kabi.usfda.govmedicines.org.ukkentpharma.co.ukaap.orgnih.gov

Apparent Volume of Distribution Studies for this compound

The apparent volume of distribution (Vd) for this compound is relatively small, indicating that its distribution is largely confined to the extracellular fluid. Studies in healthy subjects have reported the apparent volume of distribution of this compound to be approximately 0.4 L/kg. mims.comaap.orgnih.gov This is significantly lower than the Vd of the parent drug, esmolol, which is about 3.4 L/kg. medicines.org.ukkentpharma.co.ukaap.orgnih.gov

Table 2: Apparent Volume of Distribution of Esmolol and this compound

Compound Apparent Volume of Distribution (L/kg)
Esmolol ~3.4 medicines.org.ukkentpharma.co.ukaap.orgnih.gov

Elimination Kinetics and Clearance Pathways of this compound

Renal Excretion Mechanisms and Clearance Rates of this compound

This compound is primarily eliminated from the body through renal excretion. drugbank.comfresenius-kabi.usmedsafe.govt.nz Its clearance is approximately equivalent to the glomerular filtration rate. drugbank.comfresenius-kabi.usfda.govmedsafe.govt.nz Following the administration of esmolol, about 73-88% of the dose is recovered in the urine as this compound within 24 hours. fresenius-kabi.usaap.orgmedsafe.govt.nz In contrast, less than 2% of esmolol is excreted unchanged in the urine. drugbank.comfresenius-kabi.usaap.orgmedsafe.govt.nz The total body clearance of the metabolite averages 1.28 ml/min/kg. nih.gov

Impact of Renal Impairment and End-Stage Renal Disease on this compound Elimination Half-Life and Plasma Concentrations

In individuals with normal renal function, the elimination half-life of this compound is approximately 3.7 hours. drugbank.comfresenius-kabi.usfda.govmims.comaap.orgnih.govnih.gov However, in patients with renal impairment, and particularly those with end-stage renal disease (ESRD), the elimination of this compound is significantly prolonged. drugbank.comfresenius-kabi.usfda.govmedsafe.govt.nzmedicines.org.ukbaxter.ca The elimination half-life of this compound in patients with ESRD can be increased by about ten- to twelve-fold, reaching up to 48 hours. fresenius-kabi.usfda.govfda.govmedsafe.govt.nzmedicines.org.ukbaxter.ca This leads to a considerable elevation in plasma concentrations of the metabolite. drugbank.comfresenius-kabi.usfda.govfda.govmedsafe.govt.nzmedicines.org.ukbaxter.camedinfogalway.ie Despite this accumulation, the clinical significance is generally considered negligible due to the very weak beta-blocking activity of this compound, which is about 1/1500th that of esmolol. fresenius-kabi.usmedsafe.govt.nzmedinfogalway.ie

Table 3: Elimination Half-Life of this compound in Different Populations

Population Elimination Half-Life of this compound (hours)
Healthy Adults ~3.7 drugbank.comfresenius-kabi.usfda.govmims.comaap.orgnih.govnih.gov

Age-Dependent Pharmacokinetics of this compound (e.g., Pediatric vs. Adult Comparisons)

Pharmacokinetic studies in pediatric populations have shown some differences compared to adults. While the clearance of esmolol itself appears to be faster in newborns and infants than in older children and adults, the pharmacokinetics of this compound are less well-defined across different pediatric age groups. page-meeting.org One study in children aged 2 to 16 years reported a rapid terminal elimination half-life for esmolol of 6.9 minutes, which is similar to that in adults. researchgate.net Another study in children reported a terminal elimination half-life for esmolol of 4.5 minutes. nih.gov The elimination half-life of the acid metabolite in adults is established at around 3.7 hours. drugbank.comfresenius-kabi.usfda.govmims.comaap.orgnih.govnih.gov While direct comparative studies on this compound pharmacokinetics between pediatric and adult populations are limited, the fundamental pathway of renal elimination suggests that maturation of kidney function in pediatric patients would be a key determinant of this compound clearance.

Influence of Hepatic Impairment on this compound Kinetics

The pharmacokinetic profile of esmolol and its acid metabolite, ASL-8123, is not significantly altered in the presence of hepatic disease. nih.gov Esmolol's metabolism via hydrolysis by erythrocyte esterases means that its clearance is not limited by blood flow to the liver, nor is it affected by hepatic dysfunction. nih.govfresenius-kabi.us

A key study investigated the pharmacokinetics of both esmolol and this compound in a cohort of nine patients with stable, biopsy-confirmed Laennec's cirrhosis and compared them to three healthy control subjects. nih.govresearchgate.net The research found no statistically significant differences in the pharmacokinetic parameters of this compound (ASL-8123) between the two groups. nih.gov Parameters such as the area under the curve (AUC) and elimination half-life (t½) for the acid metabolite remained consistent, indicating that liver cirrhosis does not change the disposition of this compound. nih.govresearchgate.net This research confirms that adjustments for the parent drug, esmolol, are not necessary for patients with this type of hepatic impairment. nih.gov

Table 1: Comparative Pharmacokinetics of Esmolol and its Acid Metabolite (ASL-8123) in Hepatic Disease vs. Normal Controls

Parameter Compound Hepatic Disease Patients (n=9) Normal Controls (n=3)
Steady-State Concentration (Css) Esmolol 1850 ± 260 ng/mL 2000 ± 410 ng/mL
Total Body Clearance (TBC) Esmolol 286 ± 33 mL/kg/min 283 ± 38 mL/kg/min
Elimination Half-Life (t½) Esmolol 8.3 ± 0.5 min 9.1 ± 1.4 min
Area Under the Curve (AUC) ASL-8123 468 ± 58 µg/mL·min 511 ± 108 µg/mL·min
Elimination Half-Life (t½) ASL-8123 3.98 ± 0.17 h 4.19 ± 0.34 h

Data sourced from a study involving a four-hour continuous infusion of esmolol at 200 mcg/kg/min. nih.gov

Population Pharmacokinetic Modeling of this compound Disposition

While specific PopPK models focusing solely on this compound are not extensively detailed in the literature, the modeling of esmolol inherently provides information on the formation of its metabolite. The acid metabolite (ASL-8123) has about 1/1500th the activity of esmolol and is characterized by a much longer elimination half-life of approximately 3.7 hours. drugbank.comfresenius-kabi.us It is cleared from the body through renal excretion. drugbank.com

In one study focusing on pediatric subjects with supraventricular arrhythmias, a two-compartment model was fitted to post-infusion data to derive more accurate pharmacokinetic parameters for esmolol. sci-hub.st This modeling approach allowed for robust estimation of clearance and volume of distribution. sci-hub.st The findings from this model-dependent analysis were in close agreement with model-independent methods, validating the results. sci-hub.st Such modeling efforts, even when centered on the parent compound, are essential for characterizing the complete pharmacokinetic profile, which includes the disposition of the resulting acid metabolite.

Table 2: Model-Dependent and Model-Independent Pharmacokinetic Parameters for Esmolol in a Pediatric Population

Parameter Model-Dependent Analysis Model-Independent Analysis
Terminal Half-Life (Harmonic Mean) 6.9 min 7.8 min
Clearance (Geometric Mean) 108 mL/kg/min 122 mL/kg/min
Volume of Distribution (Vd) 283 ± 145 mL/kg Not Applicable
Distribution Half-Life (t½α) 0.6 min Not Applicable

Data derived from a pharmacokinetic study in 25 pediatric subjects. sci-hub.st

Pharmacological Activity and Receptor Interactions of Esmolol Acid

Assessment of Beta-Adrenoceptor Antagonist Activity of Esmolol (B25661) Acid

Esmolol acid is characterized as a weak beta-adrenergic receptor antagonist. medchemexpress.commedchemexpress.com Its antagonist properties have been demonstrated in various experimental models. In studies involving anesthetized dogs, this compound dose-dependently inhibited the tachycardia and hypotension induced by isoproterenol (B85558), a non-selective beta-adrenoceptor agonist. caymanchem.com

Further evidence of its beta-blocking activity comes from in vitro studies on isolated guinea pig right atria. In this preparation, this compound was shown to inhibit the isoproterenol-induced increases in the atrial beating rate, yielding a pA2 value of 3.73. caymanchem.com The pA2 value is a measure of the affinity of an antagonist for its receptor, and this result confirms a direct, albeit weak, antagonist action at beta-adrenoceptors.

Comparative Pharmacological Potency of this compound Relative to Parent Esmolol

The beta-adrenergic antagonist activity of this compound is substantially lower than that of its parent compound, esmolol. Multiple studies have consistently reported a significant difference in potency. Research indicates that this compound is approximately 1,000 to 1,900 times less potent than esmolol as a β-adrenergic antagonist. jst.go.jpnih.gov One study reported its activity to be as low as 1/1500th that of esmolol. drugbank.com

Table 1: Comparative Potency of this compound vs. Esmolol

Feature This compound Parent Esmolol Reference
Relative Potency 400-fold less potent at β1-adrenoceptors - nih.gov
1,000- to 1,500-fold less potent (overall β-blocking) - nih.gov
1,600- to 1,900-fold less potent (overall β-blocking) - jst.go.jp
pA2 (guinea pig atria) 3.73 Not specified in sources caymanchem.com
Clinical Significance of Activity Negligible, even with accumulation Primary source of clinical effect nih.gov

In Vitro and In Vivo Receptor Binding Studies of this compound

In Vitro Studies Radioligand binding studies have been employed to characterize the affinity of this compound for beta-adrenoceptor subtypes. These in vitro experiments reveal that this compound possesses a very low and non-selective affinity for both β1- and β2-adrenoceptor subtypes. nih.gov When directly compared to its parent compound in these assays, this compound was found to be 400 times less potent at β1-adrenoceptors. nih.gov

Plasma protein binding for this compound is also significantly lower than for esmolol. In vitro, this compound is approximately 10% bound to plasma proteins, in contrast to esmolol, which is about 55% bound. nih.govdrugbank.com

In Vivo Studies In vivo research in animal models confirms the weak antagonist activity observed in vitro. Studies in anesthetized dogs demonstrated that this compound can dose-dependently counteract the effects of isoproterenol, preventing tachycardia and hypotension. caymanchem.com In human studies, following the intravenous administration of esmolol to healthy volunteers, plasma concentrations of the this compound metabolite were successfully measured and correlated with high-performance liquid chromatography (HPLC) methods, confirming its presence and allowing for pharmacokinetic analysis. nih.gov

Table 2: Receptor and Protein Binding Characteristics

Parameter This compound Parent Esmolol Reference
β1-Adrenoceptor Affinity Very low; 400-fold less potent than esmolol High; β1-selective nih.gov
β2-Adrenoceptor Affinity Very low; non-selective Lower than β1 nih.gov
Plasma Protein Binding ~10% ~55% nih.govdrugbank.com

Investigations into Potential Off-Target Activities or Novel Biological Effects of this compound

While this compound's primary pharmacological identity is that of a weak beta-blocker, research into its parent compound, esmolol, has suggested novel biological effects that may warrant investigation for the metabolite. A recent study investigated a novel topical formulation of esmolol hydrochloride for wound healing in a diabetic rat model. frontiersin.orgnih.gov

This research found that topical esmolol hydrochloride improved wound healing by inhibiting aldose reductase and preventing the formation of advanced glycation end products (AGEs), both of which are implicated in diabetic complications. frontiersin.orgresearchgate.net Specifically, esmolol was shown to inhibit aldose reductase with an IC50 of 150 µM and significantly reduce sorbitol formation in red blood cells. nih.gov It also demonstrated an ability to decrease the formation of AGEs in vitro. researchgate.net

Although these off-target activities have been directly attributed to the parent compound esmolol, the presence and role of this compound in this context are noted. Toxicokinetic analysis from the same study showed that after repeated topical application of esmolol, there was no significant systemic accumulation of either esmolol or this compound. frontiersin.org This confirms that this compound is formed locally or systemically following topical administration, but as of now, no studies have explicitly investigated whether this compound itself contributes to these novel effects on aldose reductase or AGE formation.

Analytical Methodologies for Esmolol Acid Quantification and Characterization

Advanced Chromatographic Techniques for Esmolol (B25661) Acid Analysis

Chromatographic methods are central to the separation and quantification of Esmolol Acid from its parent drug and other related substances in complex matrices like biological fluids and pharmaceutical formulations.

Liquid Chromatography-Mass Spectrometry (LC/MS) Method Development and Validation

Liquid Chromatography-Mass Spectrometry (LC/MS) stands as a powerful and sensitive technique for the analysis of this compound. LC/MS methods are particularly valuable in pharmacokinetic studies where low concentrations of the analyte need to be accurately measured in biological samples.

A developed LC-MS method for the quantitation of Esmolol in human plasma also demonstrates the capability to monitor its metabolite, this compound. In one such method, after extraction from plasma and reconstitution, the sample is injected onto a column and eluted using a methanol (B129727)/formic acid gradient. The components are monitored by selected ion recording at m/z 296.2 for Esmolol and m/z 282.2 for this compound. This assay exhibits linearity in the range of 2 to 1000 ng/ml, with intra-day and inter-day coefficients of variation below 8% and 10%, respectively, showcasing its precision and reproducibility for clinical applications. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Q-Exactive Orbitrap MS, offers enhanced resolution and sensitivity for impurity profiling of Esmolol, including the detection and identification of this compound. researchgate.net These advanced methods allow for the detection of a wide range of impurities, some of which may be present at very low levels. researchgate.net

High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Biological and Pharmaceutical Samples

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the routine quality control and quantification of Esmolol and its impurities, including this compound, in both bulk drug substances and pharmaceutical dosage forms. ijpsr.comrjstonline.com

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to ICH guidelines. ijpsr.comrjstonline.com A typical stability-indicating RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen orthophosphate. ijpsr.comrjstonline.com The pH of the mobile phase is a critical parameter that is optimized to achieve good separation. rjstonline.com Detection is commonly performed using a UV detector at a wavelength where Esmolol and its related compounds exhibit significant absorbance, for instance, at 221 nm or 224 nm. ijpsr.comrjstonline.com

The linearity of these HPLC methods is established over a specific concentration range, for example, 0.25-1.5 µg/mL for this compound (also referred to as ASL-8123 in some literature). ijpsr.comijpsr.com Validation parameters such as accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are rigorously assessed to ensure the method's reliability. rjstonline.comresearchgate.net For instance, one validated method reported an LOD of 0.614 µg/mL and an LOQ of 1.86 µg/mL for Esmolol. researchgate.net These methods are capable of separating this compound from the parent drug and other process-related impurities and degradation products. ijpsr.com

ParameterHPLC Method 1 ijpsr.comHPLC Method 2 rjstonline.com
Column C18 (250 mm × 4.6 mm, 5µ)BDS Hypersil Grace C18 (250mm x 4.6ID, 5µm)
Mobile Phase Acetonitrile and 0.01N Potassium dihydrogen orthophosphate in water (pH 4.8)Acetonitrile and Buffer (80:20 v/v), pH 3
Flow Rate Not specified0.8 ml/min
Detection (UV) 221 nm224 nm
Linearity Range 0.25-1.5 ppm for this compound (ASL-8123)10µg/ml to 50µg/ml for Esmolol
LOD Not specified0.4638µg/ml for Esmolol
LOQ Not specified1.4055µg/ml for Esmolol

Spectroscopic Approaches for Structural Elucidation of this compound and its Derivatives (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and its derivatives. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms. derpharmachemica.comnptel.ac.in

Mass Spectrometry (MS) is fundamental in determining the molecular weight of this compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak at m/z 282. Further confirmation is obtained from chemical ionization (CI) and atmospheric pressure chemical ionization (APCI) mass spectra, which display a protonated molecular ion peak at m/z 296.4. derpharmachemica.com This is consistent with the structure of a carboxylic acid derivative of Esmolol. derpharmachemica.com

Infrared (IR) Spectroscopy provides evidence for the presence of specific functional groups. In the IR spectrum of this compound, characteristic stretching frequencies are observed at 1697.04 cm⁻¹ and 2944.48 cm⁻¹, which are indicative of the C=O and O-H groups of a carboxylic acid, respectively. derpharmachemica.com

Bioanalytical Considerations for this compound in Preclinical and Clinical Studies

The bioanalysis of this compound in preclinical and clinical studies requires robust and sensitive methods due to the complex nature of biological matrices and the need for accurate pharmacokinetic data. A key consideration is the rapid in-vitro hydrolysis of Esmolol to this compound by esterases present in red blood cells. fda.gov

To prevent the artificial formation of this compound after blood collection, it is essential to inhibit esterase activity immediately. This is typically achieved by collecting blood samples in tubes containing an esterase inhibitor, such as sodium fluoride. fda.gov Following collection, rapid processing, which often involves protein precipitation or liquid-liquid extraction with a solvent like methylene (B1212753) chloride, is necessary to separate the drug and its metabolite from blood components and denature the enzymes. fda.govnih.gov

The development of sensitive assays, such as the LC-MS method described earlier, is crucial for accurately quantifying the low levels of Esmolol and this compound in plasma, which is vital for constructing reliable pharmacokinetic models. nih.govresearchgate.net

Development and Application of Reference Standards for this compound and its Nitroso Derivatives (e.g., N-Nitroso this compound)

The availability of well-characterized reference standards is a prerequisite for the accurate quantification and identification of this compound and its potential impurities, including nitrosamine (B1359907) derivatives. These standards are essential for method development, validation, and routine quality control in the pharmaceutical industry. axios-research.comveeprho.com

Reference standards for this compound (CAS No: 81148-15-4) and its hydrochloride salt (CAS No: 83356-60-9) are commercially available. veeprho.comaxios-research.com These standards are used to confirm the identity and purity of the substance in analytical testing. axios-research.com

Impurity Profiling and Quality Control of Esmolol Acid in Pharmaceutical Manufacturing

Identification and Characterization of Esmolol (B25661) Acid as a Process-Related Impurity

Esmolol Acid, chemically known as 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid, is recognized as a principal process-related impurity and a major metabolite of Esmolol. derpharmachemica.compharmaffiliates.comnaarini.com During the synthesis of Esmolol hydrochloride, several impurities can form, with this compound being a prominent one detected through methods like gradient High-Performance Liquid Chromatography (HPLC). derpharmachemica.comderpharmachemica.comresearchgate.net Its structure has been confirmed using various spectroscopic techniques, including 1H NMR, IR, and Mass spectrometry. derpharmachemica.comderpharmachemica.com The molecular weight of this compound is 281.35 g/mol , and it typically appears as a white to off-white solid. pharmaffiliates.comnaarini.com

In the context of pharmaceutical manufacturing, this compound is considered both a process impurity and a degradation product. ontosight.aicaymanchem.com It can arise from incomplete reactions during the synthesis of Esmolol or from the degradation of the final drug substance. Research has identified this compound as one of four major process-related impurities in the production of Esmolol hydrochloride. derpharmachemica.comderpharmachemica.com

The characterization of this compound is crucial for quality control. The mass spectrum of Esmolol free acid shows a molecular ion peak at m/z 282. derpharmachemica.com Further confirmation is obtained from its mass spectra, which display a protonated molecular ion peak that is 14 mass units less than that of Esmolol, indicative of the carboxylic acid form. derpharmachemica.com The infrared (IR) spectrum provides additional evidence with stretching frequencies corresponding to the C=O and OH groups of a carboxylic acid. derpharmachemica.com

Degradation Pathways Leading to this compound Formation (e.g., Hydrolytic, Oxidative, Thermal, Light-Induced)

The primary pathway for the formation of this compound is through the hydrolysis of the ester linkage in the Esmolol molecule. google.comgoogle.com This susceptibility to hydrolysis makes Esmolol unstable in aqueous solutions, leading to the formation of this compound and methanol (B129727). google.comgoogle.com

Degradation pathways for Esmolol leading to the formation of this compound include:

Hydrolytic Degradation: This is the most significant degradation pathway. google.com Esmolol's ester group is highly susceptible to both acid and base-catalyzed hydrolysis, which breaks down the ester to form this compound. google.comgoogle.comgoogle.comgoogle.com This process is more likely to occur with improper storage or exposure to moisture. In aqueous solutions, Esmolol undergoes significant degradation to this compound under both acidic and basic conditions. The rate of this hydrolysis is influenced by pH, with the molecule being most stable around a pH of 5.0. google.comgoogle.com

Oxidative Degradation: Exposure to air and certain storage conditions can lead to oxidative degradation of Esmolol, which can also contribute to the formation of this compound. Enhanced oxidation has been shown to facilitate the synthesis of this compound. Studies have also indicated that Esmolol can improve plasma redox status, suggesting its interaction with oxidative processes. nih.gov

Thermal Degradation: High temperatures during manufacturing, storage, or handling can induce thermal degradation of Esmolol, leading to the formation of various degradation products, including this compound. rjstonline.com The rate of Esmolol degradation is temperature-dependent, with metabolism significantly decreasing at lower temperatures. nih.gov For instance, the half-life of Esmolol in human blood increases from approximately 19.6 minutes at 37°C to 226.7 minutes at 4°C. nih.gov

Light-Induced Degradation (Photolysis): Exposure to light, particularly UV light, can accelerate the degradation of Esmolol. rjstonline.com Photolytic degradation studies have shown that exposure to light can lead to the formation of various impurities, with luminescence significantly accelerating the synthesis of this compound.

The following table summarizes the key degradation pathways and the conditions that promote them:

Degradation PathwayContributing FactorsKey Findings
HydrolyticAqueous environment, pH outside the optimal range (4.0-6.0), moisture. google.comgoogle.comThe primary degradation pathway for Esmolol. google.com
OxidativeExposure to air, certain storage conditions. Enhanced oxidation facilitates the formation of this compound.
ThermalHigh temperatures during manufacturing and storage. rjstonline.comDegradation rate is highly dependent on temperature. nih.gov
Light-InducedExposure to light, especially UV light. rjstonline.comLuminescence significantly accelerates the formation of this compound.

Strategies for Control and Minimization of this compound Impurity During Synthesis and Storage

Controlling the formation of this compound is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of Esmolol-containing products. clearsynth.com

Key strategies include:

Optimization of Synthesis Process:

Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and pH can minimize the formation of by-products like this compound.

Reagents and Catalysts: Utilizing cleaner and more efficient reagents and catalysts can lead to a reduction in impurities.

Raw Materials: The use of high-quality raw materials and solvents is fundamental to minimizing the introduction of impurities from the start of the manufacturing process.

Reaction Duration: Controlling reaction times helps to achieve the desired conversion without the excessive formation of by-products.

Control of Degradation:

pH Control: Maintaining the pH of aqueous formulations between 4.5 and 5.5, ideally around 5.0, is crucial for minimizing hydrolytic degradation. google.comgoogle.com Buffering agents, such as sodium acetate (B1210297), are used to stabilize the pH. google.comgoogle.com

Moisture Control: To mitigate hydrolysis, it is essential to protect the drug from moisture. This can be achieved through moisture-resistant packaging, the use of desiccants, or by lyophilization (freeze-drying) of solution formulations to reduce moisture content. A proposed acceptable moisture content limit is 0.5%.

Protection from Oxidation: The use of antioxidants, inert gas purging (e.g., with nitrogen), and oxygen-resistant packaging can reduce oxidative degradation.

Protection from Light: Storing Esmolol in light-resistant containers is recommended to prevent photodegradation.

Temperature Control: Adhering to specified storage temperatures is vital to prevent thermal and hydrolytic degradation. Refrigeration or cold storage can slow down degradation processes and extend the shelf life.

Formulation Strategies:

Buffering Agents: The inclusion of buffering agents like sodium acetate helps to maintain a stable pH and inhibit hydrolysis. google.com

Excipients and Stabilizers: The addition of certain excipients or stabilizers to the drug formulation can inhibit degradation processes.

Co-solvents: In some formulations, organic solvents like ethanol (B145695) and propylene (B89431) glycol have been used to reduce the water concentration and thereby slow down hydrolysis. google.comgoogle.com However, this can lead to other impurities through transesterification. google.com

The following table outlines the primary strategies for controlling this compound impurity:

StrategySpecific ActionRationale
Synthesis OptimizationOptimize reaction parameters (temperature, pH, pressure). Reduce formation of undesired by-products.
Use high-purity reagents and catalysts. Minimize introduction of initial impurities.
Control reaction duration. Prevent excessive formation of by-products.
Use high-quality raw materials. Reduce starting material impurities.
Degradation ControlMaintain pH between 4.5 and 5.5. google.comgoogle.comMinimize acid/base catalyzed hydrolysis. google.comgoogle.com
Use moisture-resistant packaging and desiccants. Prevent hydrolytic degradation.
Use antioxidants and inert gas purging. Minimize oxidative degradation.
Store in light-resistant containers. Prevent photodegradation.
Adhere to specified storage temperatures (e.g., refrigeration). Slow down thermal and hydrolytic degradation.

Regulatory Perspectives on this compound Impurity Limits and Analytical Monitoring

Regulatory bodies require stringent control over impurities in pharmaceutical products to ensure their safety and efficacy. derpharmachemica.comontosight.ai The identification and characterization of impurities present in a bulk drug at a concentration greater than 0.10% is a standard regulatory requirement. derpharmachemica.com

For Esmolol, this includes monitoring and controlling the levels of this compound. Pharmacopeial standards, such as those from the United States Pharmacopeia (USP), provide guidelines for acceptable impurity limits in both the drug substance and the final drug product. ontosight.ai These standards necessitate the development and validation of sensitive analytical methods capable of detecting and quantifying impurities like this compound. ontosight.ai

The control of impurities can be approached in several ways, as outlined in guidelines like those from the International Council for Harmonisation (ICH):

Option 1: Test for the impurity in the final drug substance specification.

Option 2: Test for the impurity in the specification for a raw material or intermediate at a permitted level.

Option 3: Test at an intermediate stage with a higher limit, combined with an understanding of the process's capacity to purge the impurity.

Option 4: For highly reactive impurities, testing may not be required if it can be demonstrated that they will not persist in the final product.

The choice of control strategy depends on a thorough understanding of the manufacturing process and the physicochemical properties of the impurity. europa.eu Analytical methods, such as HPLC, are routinely used for the quality control and estimation of Esmolol and its impurities in pharmaceutical dosage forms. rjstonline.com The development of stability-indicating methods is crucial for accurately determining the drug's purity in the presence of its degradants. rjstonline.com

Clinical Research Implications of Esmolol Acid S Profile

Influence of Esmolol (B25661) Acid Accumulation on Clinical Management in Patients with Impaired Renal Function

Esmolol acid is primarily eliminated through the kidneys. medinfogalway.iefda.gov In individuals with normal renal function, the elimination half-life of this compound is approximately 3.7 hours. drugbank.commims.com However, in patients with impaired renal function, particularly end-stage renal disease (ESRD), the excretion of this compound is significantly diminished. drugbank.commedicaldialogues.in This leads to a substantial accumulation of the metabolite in the plasma. drugbank.commedicaldialogues.in

Research has shown that the elimination half-life of this compound can be prolonged by as much as tenfold in patients with ESRD compared to those with normal kidney function. drugbank.commedicines.org.ukmedsafe.govt.nz Studies have documented that plasma concentrations of this compound are considerably elevated in this patient population. fda.govdrugbank.commedsafe.govt.nz One study comparing healthy subjects to patients on hemodialysis and continuous ambulatory peritoneal dialysis (CAPD) found that the mean maximum blood concentration of ASL-8123 was significantly higher in the dialysis groups. researchgate.net The elimination half-life of ASL-8123 in patients with renal failure averaged over 42 hours, a stark contrast to the 4-hour half-life in control subjects. researchgate.netnih.gov

Despite this marked accumulation, the clinical significance is generally considered to be limited. medinfogalway.iedrugs.com This is attributed to the fact that this compound possesses very weak beta-blocking activity, estimated to be about 1/1500th that of the parent compound, esmolol. medicines.org.uk Therefore, even at elevated concentrations, it is not expected to produce clinically relevant beta-blockade. medinfogalway.iemedsafe.govt.nz Nevertheless, caution is advised when administering esmolol to patients with impaired renal function, as the data on the tolerability of prolonged infusions and the potential for any unforeseen toxic effects of high this compound concentrations are not extensive. fda.govmedicines.org.ukfda.govbaxter.ca It has been noted that while esmolol itself does not typically require dose adjustments for renal impairment, the accumulation of its metabolite is a key consideration. nih.govhres.ca

Table 1: Pharmacokinetics of this compound (ASL-8123) in Renal Impairment

Parameter Normal Renal Function End-Stage Renal Disease (ESRD)
Elimination Half-Life ~3.7 - 4 hours drugbank.commims.comresearchgate.net Increased up to 10-fold (~42 hours) drugbank.commedsafe.govt.nzresearchgate.net
Plasma Levels Normal medsafe.govt.nz Considerably elevated fda.govdrugbank.commedsafe.govt.nz
Clinical Significance of Accumulation Not applicable Considered low due to weak beta-blocking activity medinfogalway.iedrugs.com

Pharmacokinetic Considerations for this compound in Specific Clinical Scenarios

The pharmacokinetic profile of esmolol and its metabolite, this compound, has been investigated in various clinical settings and patient populations, revealing important considerations for its use.

In pediatric patients, particularly newborns and infants, the pharmacokinetics of esmolol differ from adults. Studies have shown a shorter elimination half-life and higher clearance of esmolol in this younger population. nih.gov This suggests that the formation of this compound may also be more rapid. While specific data on this compound accumulation in pediatric patients with renal dysfunction is limited, the general principles of renal excretion would apply.

In the perioperative setting, esmolol is frequently used to manage tachycardia and hypertension. nih.gov Its rapid onset and short duration of action are advantageous in this context. nih.gov The metabolism to this compound ensures that the beta-blocking effects dissipate quickly once the infusion is stopped. nih.gov However, in prolonged surgeries, especially in patients with underlying renal issues, the potential for this compound to accumulate remains a consideration.

Esmolol has also been studied in the context of electroconvulsive therapy (ECT) to mitigate the associated acute hemodynamic responses. nih.gov The short-acting nature of esmolol is ideal for this application. Given the brief duration of ECT and the subsequent short infusion times for esmolol, significant accumulation of this compound is unlikely to be a clinical concern in patients with normal renal function.

Potential for Drug-Drug Interactions Affecting this compound Metabolism or Excretion

The metabolism of esmolol to this compound is not dependent on the hepatic cytochrome P-450 (CYP) enzyme system. Instead, it is hydrolyzed by esterases in the cytosol of red blood cells. wikipedia.org This characteristic minimizes the risk of pharmacokinetic drug-drug interactions involving the CYP system, which is a common pathway for many other medications.

However, pharmacodynamic interactions and interactions affecting excretion can still occur:

Digoxin (B3395198): Concomitant administration of esmolol and digoxin may lead to a 10% to 20% increase in digoxin blood levels at certain time points. medsafe.govt.nzfda.govnih.gov Both drugs also slow atrioventricular conduction and heart rate, increasing the risk of bradycardia. fda.gov

Calcium Channel Blockers (e.g., Verapamil): The concurrent use of intravenous cardiodepressant calcium channel antagonists and esmolol can cause severe depression of myocardial function and is generally contraindicated. medsafe.govt.nzfda.gov

Catecholamine-depleting drugs (e.g., Reserpine): These agents may have an additive effect with beta-blockers, leading to an increased risk of hypotension and bradycardia. medicaldialogues.inmedsafe.govt.nz

Anticholinesterases: These agents may inhibit the metabolism of esmolol, potentially prolonging its effects. mhmedical.com

Warfarin (B611796): Studies have shown that while esmolol concentrations may be slightly higher when co-administered with warfarin, this is not considered clinically significant, and warfarin levels are not affected. medsafe.govt.nzdrugs.com

The excretion of this compound is dependent on renal function. Therefore, any drug that impairs renal function could indirectly lead to the accumulation of this compound.

Table 2: Selected Drug-Drug Interactions with Esmolol

Interacting Drug/Class Potential Effect Clinical Comment
Digoxin Increased digoxin levels; additive bradycardic effect medsafe.govt.nzfda.govnih.gov Titrate with caution; monitor for bradycardia medsafe.govt.nzbaxter.ca
IV Calcium Channel Blockers (e.g., Verapamil) Severe myocardial depression, potential for cardiac arrest medsafe.govt.nzfda.gov Concomitant IV use is contraindicated medsafe.govt.nzfda.gov
Catecholamine-depleting drugs (e.g., Reserpine) Additive hypotensive and bradycardic effects medicaldialogues.inmedsafe.govt.nz Close observation for evidence of hypotension or marked bradycardia medicaldialogues.inmedsafe.govt.nz
Anticholinesterases Inhibition of esmolol metabolism mhmedical.com May prolong the effects of esmolol mhmedical.com
Warfarin Equivocally higher esmolol concentrations; no effect on warfarin levels medsafe.govt.nz Not likely to be clinically important medsafe.govt.nzdrugs.com

Development of Clinical Monitoring Strategies Informed by this compound Kinetics

While direct real-time monitoring of this compound plasma levels is not a standard clinical practice, the kinetic profile of the metabolite informs broader monitoring strategies for patients receiving esmolol. The primary focus of clinical monitoring is on the pharmacodynamic effects of the parent drug, esmolol, which include continuous assessment of heart rate and blood pressure. nih.govwikidoc.org An arterial line is often recommended for the most accurate continuous blood pressure monitoring. nih.gov

The understanding of this compound's accumulation in renal impairment underpins the recommendation for cautious use and potentially shorter infusion durations in this patient group. fda.govmedicaldialogues.in Monitoring for signs of hyperkalemia is also recommended in patients with renal disease receiving esmolol. nih.gov Although the clinical effects of this compound accumulation are thought to be minimal, a prolonged and unexplained alteration in a patient's clinical state, particularly in the context of renal failure and extended esmolol infusion, might prompt consideration of the metabolite's role.

Monitoring strategies are therefore indirectly influenced by this compound kinetics, emphasizing:

Vigilant hemodynamic monitoring: To manage the immediate effects of esmolol and to detect any unexpected responses. nih.govwikidoc.org

Caution with long-term infusions: Especially in patients with compromised renal function, to minimize the potential for significant accumulation of this compound. fda.gov

Assessment of renal function: As a baseline and during therapy, to identify patients at higher risk for metabolite accumulation. mayoclinic.org

These monitoring principles, informed by the full pharmacokinetic picture of both esmolol and this compound, are essential for the safe and effective use of this ultra-short-acting beta-blocker.

Advanced Research and Future Directions for Esmolol Acid Studies

Comprehensive Elucidation of All Metabolic Enzyme Pathways Involved in Esmolol (B25661) Acid Formation

The rapid hydrolysis of esmolol to esmolol acid is a cornerstone of its pharmacokinetic profile. jst.go.jp This bioconversion is primarily mediated by esterases present in various tissues. jst.go.jpjst.go.jp While it was initially thought that red blood cell (RBC) cytosol esterases were the main contributors, more recent and detailed investigations have revealed a more complex enzymatic landscape. jst.go.jpresearchgate.net

Studies have shown that esmolol is extensively hydrolyzed in plasma containing white blood cells and platelets, with only slight hydrolysis occurring in washed RBCs and by plasma proteins. jst.go.jpresearchgate.net This suggests a minimal role for the sole cytosolic esterase in RBCs, esterase D. jst.go.jp The primary enzyme responsible for esmolol metabolism in both white blood cells and the liver has been identified as human carboxylesterase 1 (hCE1). jst.go.jp Additionally, acylprotein thioesterase 1 (APT1) has been implicated in the cytosolic hydrolysis of esmolol within the liver. jst.go.jp

The involvement of these esterases, particularly hCE1 and APT1, also accounts for the pulmonary metabolism of esmolol, contributing to its high total clearance rate, which is approximately 3.5 times greater than cardiac output. jst.go.jpjst.go.jp The liver also plays a significant, albeit smaller, role in esmolol clearance, with its metabolism being limited by hepatic blood flow. jst.go.jp

Future research in this area will likely focus on a more granular characterization of these enzymatic pathways. This includes investigating the potential for genetic polymorphisms in hCE1 and other esterases to influence esmolol metabolism and, consequently, the formation of this compound. A deeper understanding of inter-individual variability in these metabolic pathways could have significant implications for personalized medicine.

Table 1: Key Enzymes in this compound Formation

EnzymeLocationRole in Esmolol Metabolism
Human Carboxylesterase 1 (hCE1) White Blood Cells, LiverMain metabolic enzyme
Acylprotein Thioesterase 1 (APT1) Liver (cytosol)Involved in cytosolic hydrolysis
Esterase D Red Blood Cells (cytosol)Negligible role in hydrolysis

Further Investigation of this compound's Bioactivity Beyond Beta-Adrenoceptor Antagonism

This compound is well-established as a significantly weaker beta-adrenergic receptor antagonist compared to its parent compound, esmolol, with a potency that is 1600-1900 times lower. researchgate.net However, recent research suggests that its biological activity may not be entirely negligible and could extend beyond simple beta-blockade.

Studies have indicated that this compound can inhibit the heart rate and diastolic blood pressure response induced by isoproterenol (B85558) in a dose-dependent manner, albeit at much higher concentrations than esmolol. medchemexpress.com This residual antagonist activity warrants further investigation to determine if it has any clinical relevance, particularly in scenarios of prolonged esmolol administration or in patients with impaired renal clearance of this compound.

More intriguing are the emerging findings of novel biological activities. For instance, a recent study demonstrated that a topical formulation of esmolol hydrochloride, which would lead to local formation of this compound, improves wound healing in diabetic models. nih.gov The proposed mechanisms include the inhibition of aldose reductase and the formation of advanced glycation end products (AGEs), as well as promoting the migration of fibroblasts. nih.gov Esmolol was found to inhibit the formation of sorbitol in erythrocytes and reduce AGE generation. researchgate.net While these effects are attributed to esmolol in the study, the presence and potential contribution of this compound in the local tissue environment cannot be discounted and represents a key area for future research.

Future studies should aim to systematically screen this compound for a broader range of biological targets and activities. This could involve high-throughput screening assays to identify potential interactions with other receptors, enzymes, and signaling pathways.

Development of Novel Analytical Techniques for Enhanced Detection and Quantification of this compound at Low Concentrations

Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and exploring its potential bioactivity. The current standard for the analysis of esmolol and its metabolite is high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). vulcanchem.com

Several HPLC and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed and validated for the quantification of esmolol and this compound in biological matrices such as plasma and urine. researchgate.net These methods often involve liquid-liquid extraction for sample preparation and utilize specific chromatographic columns and mobile phases to achieve separation. researchgate.net For instance, one method used a Thermo Syncronis C18 column with gradient elution for separation. researchgate.net Another employed a Cyano column with an isocratic mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297). researchgate.net

The challenge lies in detecting and quantifying the very low concentrations of this compound that may be present, particularly in studies investigating its subtle bioactivities or in specific physiological compartments. Future advancements in analytical techniques could focus on:

Improving the lower limit of quantification (LLOQ): This would enable more precise measurements in studies where this compound concentrations are expected to be minimal.

Developing microsampling techniques: This would be particularly beneficial for preclinical studies in small animals and for pediatric populations, where sample volume is a limiting factor.

Matrix-specific validation: Ensuring the accuracy and precision of analytical methods in various biological matrices beyond plasma, such as wound fluid or specific tissues, will be essential for exploring localized effects.

High-throughput analysis: The development of faster and more automated analytical methods would facilitate large-scale pharmacokinetic and metabolomic studies.

Exploration of this compound in the Context of "Soft Drug" Design Principles and Prodrug Strategies

Esmolol is a classic example of a "soft drug," a pharmacologically active compound designed to undergo a predictable and controlled metabolic inactivation to a non-toxic metabolite after exerting its therapeutic effect. researchgate.net This is in contrast to a "prodrug," which is an inactive compound that is metabolized to an active drug. researchgate.net The design of esmolol involved the strategic insertion of a hydrolyzable ester linkage into the structure of metoprolol. researchgate.net

The rapid hydrolysis of esmolol to the inactive this compound is the key feature of its soft drug nature, ensuring a short duration of action and a favorable safety profile. researchgate.net Approximately 71-83% of esmolol is converted to this compound and excreted in the urine. researchgate.net

Future research in this area could explore the application of the "this compound moiety" in the design of other soft drugs. The propanoic acid group of this compound, formed from the hydrolysis of the methyl propionate (B1217596) ester of esmolol, could potentially be used as a "metabolic handle" in other drug candidates to engineer rapid and predictable inactivation.

Furthermore, while esmolol is a soft drug, the concept of a prodrug strategy could be explored in the context of this compound itself. Although this compound has significantly lower activity, if any novel, desirable bioactivity is discovered, one could theoretically design a prodrug of this compound to enhance its delivery to a specific target tissue.

Role of this compound in Long-Term Esmolol Therapies or Novel Formulations (e.g., topical)

While esmolol is typically used for short-term intravenous administration, there is growing interest in its potential for longer-term or localized applications. In these scenarios, the accumulation and potential effects of this compound become more relevant.

A study on a novel topical formulation of esmolol hydrochloride for diabetic foot ulcers demonstrated that while there was systemic absorption of esmolol and its conversion to this compound, there was no apparent accumulation of either compound after 12 weeks of twice-daily application. nih.govresearchgate.net The systemic concentration of esmolol was minimal, while the peak plasma concentration (Cmax) of this compound was around 340 ng/mL with the 14% gel formulation. dmhospital.orgresearchgate.net This highlights the safety of this novel formulation, as systemic exposure to the parent drug is low. researchgate.net

The findings from this study open up new avenues for the use of esmolol in topical formulations for conditions beyond wound healing. The potential for local delivery to the skin, eye, or other tissues could be explored for various therapeutic purposes. In all such future applications, a thorough understanding of the local and systemic pharmacokinetics of both esmolol and this compound will be paramount.

Future research should continue to investigate the pharmacokinetic profile of this compound in the context of these novel, long-term, or localized delivery systems. This includes assessing the potential for tissue-specific accumulation and exploring any long-term physiological or pathological consequences of sustained exposure to low levels of this compound.

Q & A

Q. What are the primary methodologies for synthesizing and identifying Esmolol Acid in experimental settings?

this compound (4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-benzenepropanoic acid) is synthesized via enzymatic hydrolysis of esmolol by erythrocyte esterases. Analytical identification typically employs high-performance liquid chromatography (HPLC) with UV detection (λmax = 222 nm) to confirm purity (≥98%) and stability . Researchers should dissolve the compound in PBS (pH 7.2) at concentrations ≤5 mg/mL and avoid prolonged storage of aqueous solutions to prevent degradation . For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are recommended, as described in impurity profiling studies .

Q. How does this compound interact with β1-adrenergic receptors in vitro?

this compound exhibits dose-dependent β1-adrenergic antagonism, demonstrated in isolated guinea pig right atrial preparations (pA2 = 3.73). Experimental protocols involve pre-treatment with isoproterenol to induce tachycardia, followed by this compound administration to measure inhibition of heart rate increases. Researchers should use organ bath systems with controlled oxygenated Tyrode’s solution and validate results against reference antagonists like propranolol .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s effects on cerebral hemodynamics and cognitive performance?

A dual-session crossover design with functional magnetic resonance imaging (fMRI) is effective. For example:

  • Session 1 : Administer an esmolol bolus (e.g., 500 µg/kg) followed by continuous infusion (50–250 µg/kg/min) during hyperventilation and cognitive tasks.
  • Session 2 : Control without β-blockade. Measure blood oxygenation level-dependent (BOLD) contrast, heart rate, and blood pressure. Statistical analysis should include paired t-tests for within-group comparisons and ANOVA for inter-group differences, as done in studies showing no significant BOLD changes post-esmolol infusion .

Q. How can researchers resolve contradictions in data regarding this compound’s impact on anesthetic requirements?

Conflicting results (e.g., 26% reduction in propofol concentration vs. no change in serum levels) may arise from variations in co-administered agents (e.g., nitrous oxide, morphine). To address this:

  • Standardize experimental conditions (e.g., fixed nitrous oxide concentration at 60%).
  • Use logistic regression to model dose-response relationships.
  • Validate findings with pharmacokinetic/pharmacodynamic (PK/PD) simulations, as demonstrated in studies using target-controlled infusion systems .

Q. What advanced techniques are recommended for analyzing this compound’s role as a metabolite or impurity in pharmaceutical formulations?

  • Impurity Profiling : Employ HPLC with C18 columns and diode-array detection (DAD) to separate this compound from esmolol. Validate methods per ICH guidelines (e.g., specificity, linearity, LOD/LOQ).
  • Metabolite Quantification : Use LC-MS/MS with stable isotope-labeled internal standards to track hydrolysis kinetics in human blood models .

Methodological Considerations

Q. How should researchers design studies to assess this compound’s therapeutic potential in septic cardiomyopathy?

  • Population : Patients with confirmed septic cardiomyopathy and heart rate >90 bpm.
  • Intervention : Continuous esmolol infusion titrated to target heart rate (e.g., 80–94 bpm).
  • Outcomes : Measure dp/dtmax (left ventricular contractility), global longitudinal strain (GLS), and 28-day mortality.
  • Controls : Compare against standard care without β-blockers. Use propensity score matching to adjust for confounders like APACHE II scores .

Q. What statistical approaches are critical for interpreting this compound’s hemodynamic effects in heterogeneous patient cohorts?

  • Mixed-Effects Models : Account for inter-individual variability in heart rate response.
  • Power Analysis : Calculate sample size using prior data (e.g., effect size = 2.27 for heart rate reduction, α = 0.05, power = 80%) .
  • Sensitivity Analysis : Test robustness of results to outliers or missing data via bootstrapping .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in this compound studies?

  • Protocol Transparency : Publish detailed methods (e.g., erythrocyte esterase activity assays) in supplementary materials.
  • Raw Data Sharing : Deposit HPLC chromatograms, NMR spectra, and hemodynamic datasets in repositories like Figshare.
  • Reagent Validation : Certify esterase inhibitors (e.g., triphenylphosphate) to prevent unintended hydrolysis .

Q. What are the best practices for reporting negative or neutral findings in this compound research?

  • Pre-registration : Document hypotheses and analysis plans on platforms like ClinicalTrials.gov .
  • Full Disclosure : Report effect sizes, confidence intervals, and Bayesian posterior probabilities to contextualize null results (e.g., no cognitive impact in fMRI studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esmolol Acid
Reactant of Route 2
Reactant of Route 2
Esmolol Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.